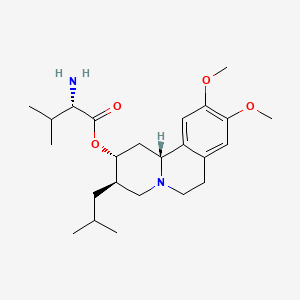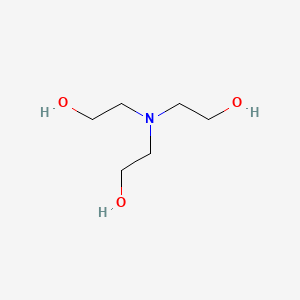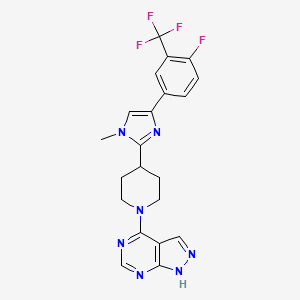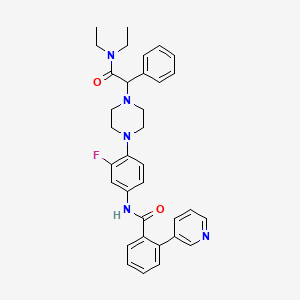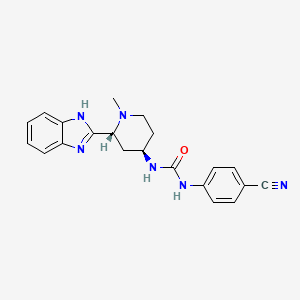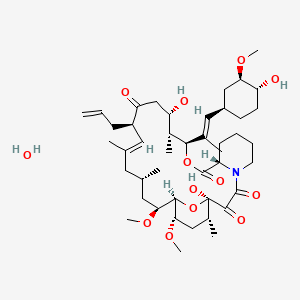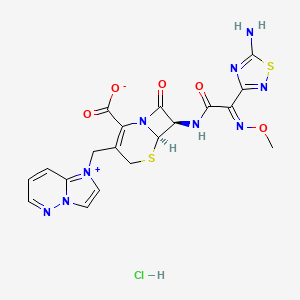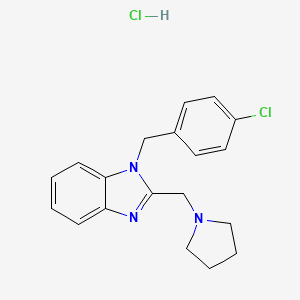
KN-93
Übersicht
Beschreibung
KN-93 is a well-known inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound has been extensively studied for its ability to modulate various cellular processes by inhibiting CaMKII, a multifunctional serine/threonine protein kinase that plays a crucial role in calcium signaling pathways .
Wissenschaftliche Forschungsanwendungen
KN-93 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study calcium signaling pathways and the role of CaMKII in various cellular processes . In biology, this compound is employed to investigate the mechanisms of diseases such as Parkinson’s disease and systemic lupus erythematosus . In medicine, it has potential therapeutic applications for conditions like heart failure and arrhythmias due to its ability to modulate CaMKII activity . Additionally, this compound is used in industrial research to develop new drugs and therapeutic agents targeting calcium signaling pathways .
Wirkmechanismus
KN-93 exerts its effects by binding to the calcium/calmodulin complex, thereby preventing the activation of CaMKII. This inhibition blocks the phosphorylation of target proteins, which in turn modulates various cellular processes. The molecular targets of this compound include the regulatory C-terminal α-helix of CaMKII, which is crucial for its activation . By inhibiting CaMKII, this compound can alter calcium signaling pathways and affect processes such as muscle contraction, neurotransmitter release, and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: KN-93 can be synthesized through a multi-step process involving the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine, followed by the addition of 2-hydroxyethylamine and 4-methoxybenzenesulfonyl chloride. The reaction conditions typically involve the use of organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), with temperature control and purification steps to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often formulated in DMSO for ease of use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions: KN-93 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane and DMSO, as well as reagents like 4-chlorocinnamyl chloride and N-methylbenzylamine. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its selective inhibition of CaMKII. Other by-products may include unreacted starting materials and side products from incomplete reactions, which are typically removed during the purification process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to KN-93 include other CaMKII inhibitors such as KN-62, AIP (autocamtide-2-related inhibitory peptide), and autocamtide-2 inhibitory peptide II (AIP-II). These compounds also target CaMKII but may differ in their specificity, potency, and mechanism of action .
Uniqueness of this compound: this compound is unique in its ability to selectively inhibit CaMKII without affecting other kinases. This selectivity makes it a valuable tool for studying calcium signaling pathways and developing therapeutic agents. Additionally, this compound’s cell-permeable nature allows it to be used in both in vitro and in vivo studies, providing a versatile option for researchers .
Eigenschaften
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQTDSSHZREGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025982 | |
| Record name | N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139298-40-1 | |
| Record name | N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139298-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
A: While initially considered a specific CaMKII inhibitor, research has revealed that KN-93 can also directly inhibit certain ion channels, particularly voltage-gated potassium channels (Kv channels), independent of CaMKII [, ]. This non-specific action highlights the importance of carefully interpreting results obtained using this compound and employing appropriate controls, such as its inactive analog KN-92.
A: this compound directly blocks a variety of cloned Kv channels from different subfamilies by acting as an extracellular blocker [, ]. It preferentially blocks open channels, leading to enhanced and stabilized C-type inactivation. This effect is independent of CaMKII activity, as demonstrated by the similar inhibitory effects observed with KN-92, an inactive analog of this compound.
A: this compound has been shown to modulate intracellular calcium handling by affecting both calcium release from intracellular stores and capacitative calcium entry (CCE) []. In bovine vascular endothelial cells, this compound reduced the plateau phase of the calcium transient evoked by extracellular ATP, suggesting an inhibitory effect on calcium release. Additionally, this compound effectively blocked CCE triggered by store depletion.
A: Research suggests that this compound can influence gene expression, likely through its modulation of intracellular signaling pathways []. For example, in cultured skeletal muscle cells, this compound inhibited the caffeine-induced increase in GLUT4 mRNA expression, suggesting a role for the CaMK pathway in regulating GLUT4 gene expression [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)

